3-Bromo-7-[(morpholin-4-yl)methyl]thieno[3,2-c]pyridin-4-amine
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Overview
Description
3-Bromo-7-[(morpholin-4-yl)methyl]thieno[3,2-c]pyridin-4-amine is a heterocyclic compound that features a thieno[3,2-c]pyridine core substituted with a bromine atom at the 3-position and a morpholin-4-ylmethyl group at the 7-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-7-[(morpholin-4-yl)methyl]thieno[3,2-c]pyridin-4-amine typically involves the following steps:
Formation of the Thieno[3,2-c]pyridine Core: This can be achieved through various cyclization reactions, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Substitution with Morpholin-4-ylmethyl Group: This step involves the nucleophilic substitution reaction where the morpholin-4-ylmethyl group is introduced.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-7-[(morpholin-4-yl)methyl]thieno[3,2-c]pyridin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
3-Bromo-7-[(morpholin-4-yl)methyl]thieno[3,2-c]pyridin-4-amine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new therapeutic agents.
Material Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and other advanced materials.
Biological Studies: It is used in studies to understand its interactions with various biological targets and pathways.
Mechanism of Action
The mechanism of action of 3-Bromo-7-[(morpholin-4-yl)methyl]thieno[3,2-c]pyridin-4-amine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Properties
CAS No. |
832697-63-9 |
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Molecular Formula |
C12H14BrN3OS |
Molecular Weight |
328.23 g/mol |
IUPAC Name |
3-bromo-7-(morpholin-4-ylmethyl)thieno[3,2-c]pyridin-4-amine |
InChI |
InChI=1S/C12H14BrN3OS/c13-9-7-18-11-8(5-15-12(14)10(9)11)6-16-1-3-17-4-2-16/h5,7H,1-4,6H2,(H2,14,15) |
InChI Key |
VSOLZAVYFUYPHK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=CN=C(C3=C2SC=C3Br)N |
Origin of Product |
United States |
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